molecular formula C18H20N4O4 B10998937 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Katalognummer: B10998937
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: RDFARECWKFMHFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound featuring a benzazepine core fused with a pyrazole-acetamide moiety. The benzazepine ring system, substituted with methoxy groups at positions 7 and 8 and a ketone at position 2, is linked via an acetamide bridge to a 1-methyl-1H-pyrazol-4-yl group.

Eigenschaften

Molekularformel

C18H20N4O4

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H20N4O4/c1-21-10-14(9-19-21)20-17(23)11-22-5-4-12-6-15(25-2)16(26-3)7-13(12)8-18(22)24/h4-7,9-10H,8,11H2,1-3H3,(H,20,23)

InChI-Schlüssel

RDFARECWKFMHFT-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of the Benzazepinone Core

The benzazepinone’s secondary amine undergoes alkylation with bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or DIPEA). Solvents such as DMF or acetonitrile are employed at 50–80°C.

Coupling with 1-Methyl-1H-pyrazol-4-amine

The acetylated intermediate reacts with 1-methyl-1H-pyrazol-4-amine under nucleophilic acyl substitution conditions. Catalytic bases (e.g., Hünig’s base) and coupling agents like HATU or EDCI are used to enhance reactivity.

Table 2: Acetamide Side Chain Installation

StepReagents/ConditionsYield (%)Purity (%)Source
AlkylationBromoacetyl bromide, K₂CO₃, DMF, 60°C85–8898.2
Amine couplingHATU, DIPEA, DCM, rt, 12 h78–8297.8

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization in concentrated H₂SO₄ at 0–40°C minimizes side reactions (e.g., over-oxidation). For amide coupling, polar aprotic solvents like DMF improve solubility, while temperatures >60°C risk decomposition.

Stoichiometric Considerations

A 1:1.2 molar ratio of benzazepinone intermediate to bromoacetyl bromide ensures complete alkylation. Excess amine (1.5 eq) drives the coupling reaction to completion.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, EtOAc/hexane gradient).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H), 7.82 (d, J=8.5 Hz, 1H, benzazepinone-H), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, NCH₃).

  • HPLC : >99% purity (C18 column, MeCN/H₂O 60:40).

Scale-Up and Industrial Feasibility

EP2135861B2 reports a pilot-scale process yielding 92–94% of the benzazepinone core with >99.5% purity. The acetamide side chain installation achieves 80–85% yield in batches up to 10 kg.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Acid-catalyzed cyclizationHigh yield, minimal byproductsRequires handling concentrated acids
HATU-mediated couplingRapid reaction, high efficiencyCost-prohibitive at scale
EDCI/DIPEA couplingCost-effective, scalableLonger reaction times

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann weitere Oxidationsreaktionen eingehen, die sich möglicherweise auf die Methoxy- oder Oxo-Gruppen auswirken.

    Reduktion: Reduktionsreaktionen könnten die Oxo-Gruppe zum Ziel haben und sie in eine Hydroxylgruppe umwandeln.

    Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.

Wichtige gebildete Produkte

    Oxidationsprodukte: Hydroxylierte Derivate.

    Reduktionsprodukte: Alkohol-Derivate.

    Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methoxygruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von „2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamid“ hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen sind:

    Enzymhemmung: Bindung an die aktive Stelle von Enzymen, wodurch der Zugang des Substrats verhindert wird.

    Rezeptormodulation: Wechselwirkung mit Zelloberflächen- oder intrazellulären Rezeptoren, wodurch Signaltransduktionswege verändert werden.

Wirkmechanismus

The mechanism of action of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Target Compound

  • Core : 3-Benzazepine (7,8-dimethoxy, 2-oxo) + acetamide-pyrazole.

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, )

  • Core : Tetrahydroimidazopyridine.
  • The ester groups may reduce bioavailability compared to acetamides.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ()

  • Core : Pyrazole + acetamide.
  • Key Features : A nitro group on the phenyl ring increases polarity and may confer antimicrobial activity .

Substituent Effects on Bioactivity

Compound Name Core Structure Substituents Inferred/Potential Bioactivity
Target Compound Benzazepine + Pyrazole 7,8-Dimethoxy, 1-methyl-pyrazole CNS modulation (hypothetical)
Compound 1l () Imidazopyridine 4-Nitrophenyl, cyano, ester groups Anticancer or enzyme inhibition
N-(Pyrazolyl)-2-(4-nitrophenyl)acetamide () Pyrazole 4-Nitrophenyl, 1,5-dimethyl Antifungal, insecticidal

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents () are associated with antifungal/insecticidal action but may reduce solubility.
  • Methoxy Groups : In the target compound, dimethoxy substituents could enhance membrane permeability while maintaining moderate polarity.
  • Pyrazole Methylation : The 1-methyl group on the pyrazole (target) may reduce metabolic degradation compared to unmethylated analogs.

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide and pyrazole moieties are likely to participate in hydrogen-bonding networks similar to those observed in :

  • N—H⋯O Bonds: The acetamide’s NH and carbonyl groups can act as donors/acceptors, forming R₂²(10) motifs (chain-like packing) .
  • C—H⋯O Interactions : Methoxy groups may engage in weak interactions, influencing crystal density and stability.

In contrast, the nitro group in ’s compound creates stronger dipole interactions, leading to twisted molecular conformations (59.3° dihedral angle between aromatic rings) . The target compound’s dimethoxy groups may promote planar packing due to reduced steric hindrance.

Biologische Aktivität

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide represents a novel class of benzazepine derivatives that have garnered attention for their potential biological activities. The unique structural features of this compound, including the presence of methoxy and keto groups, suggest a diverse range of pharmacological effects that merit thorough investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O5C_{19}H_{22}N_{4}O_{5} with a molecular weight of approximately 418.5 g/mol. Its structure includes a benzazepine core, which is often associated with various biological activities, including anti-inflammatory and neuroprotective effects.

PropertyValue
Molecular FormulaC19H22N4O5C_{19}H_{22}N_{4}O_{5}
Molecular Weight418.5 g/mol
IUPAC Name2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Biological Activity

Research into the biological activity of this compound has indicated various pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar benzazepine structures exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects : The presence of the benzazepine moiety has been linked to neuroprotective effects in several studies. For example, related compounds have shown promise in models of neurodegeneration by reducing neuronal cell death .
  • Antimicrobial Properties : The pyrazole component may contribute to antimicrobial activity. Compounds containing pyrazole rings have been reported to exhibit significant antibacterial and antifungal activities against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of benzazepine derivatives and their analogs:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related benzazepine derivative in a rat model of Parkinson's disease. The results indicated that the compound significantly improved motor function and reduced dopaminergic neuron loss compared to controls .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of pyrazole derivatives. It was found that compounds similar to 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activities may involve modulation of neurotransmitter systems and inhibition of inflammatory pathways. The interaction with specific receptors or enzymes could also play a crucial role in its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, and how can purity be optimized?

  • Methodological Answer: Multi-step organic synthesis is typically employed, with strict control of reaction parameters such as temperature (e.g., 60–80°C for condensation steps) and solvent selection (e.g., dichloromethane or ethanol for polar intermediates). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying aromatic protons (e.g., 7,8-dimethoxy benzazepine protons at δ 6.8–7.2 ppm) and amide linkages. Infrared (IR) spectroscopy confirms carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ expected m/z ~428.18) .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer: Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs (e.g., kinase inhibition assays for the pyrazole moiety). Use cell viability assays (MTT or ATP-based) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

  • Methodological Answer: Employ quantum chemical calculations (DFT or MP2) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in heterocyclic ring formation. Pair computational results with experimental validation using kinetic studies (e.g., varying substituents on the benzazepine ring to assess electronic effects) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer: Conduct meta-analyses of dose-response curves and assay conditions (e.g., pH, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-study variability .

Q. How can reaction mechanisms for key steps (e.g., benzazepine ring closure) be elucidated?

  • Methodological Answer: Isotopic labeling (e.g., 18O in carbonyl groups) combined with tandem MS/MS fragmentation tracks atom migration. In situ IR or Raman spectroscopy monitors intermediate formation during ring closure. Kinetic isotope effects (KIEs) further clarify rate-determining steps .

Q. What advanced techniques optimize pharmacokinetic properties of this compound?

  • Methodological Answer: Use prodrug strategies (e.g., esterification of methoxy groups) to enhance solubility. Perform microsomal stability assays (human liver microsomes) with LC-MS quantification. Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier penetration based on logP and polar surface area .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50 values for this compound?

  • Methodological Answer: Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds. Apply Hill slope analysis to confirm sigmoidal dose-response curves. Cross-validate with isothermal titration calorimetry (ITC) for binding constants .

Experimental Design and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Methodological Answer: Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions. Confirm reproducibility with ≥3 independent runs under predicted optimal settings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.